Product packaging for Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate(Cat. No.:CAS No. 893643-18-0)

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate

Cat. No.: B108147
CAS No.: 893643-18-0
M. Wt: 212.12 g/mol
InChI Key: ZFRNSFONDYEARZ-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Contemporary Chemistry

The introduction of fluorine into organic molecules has become a powerful strategy in medicinal chemistry, materials science, and agrochemicals. nih.govoakwoodchemical.com The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence the physicochemical and biological properties of a compound. achemblock.comresearchgate.net Organofluorine compounds often exhibit enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can lead to improved pharmacokinetic profiles and biological efficacy in drug candidates. researchgate.netresearchgate.net Consequently, a significant number of modern pharmaceuticals and agrochemicals contain fluorine atoms or fluorinated functional groups. oakwoodchemical.com

β-Diketones, or 1,3-diketones, are highly versatile intermediates in organic synthesis. coompo.comgoogle.com Their utility stems from their keto-enol tautomerism, which provides multiple reactive sites for a wide range of chemical transformations. They are crucial precursors for the synthesis of various heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines, which form the core structures of many biologically active molecules. coompo.com The ability of β-diketones to act as bidentate ligands and form stable complexes with a wide array of metal ions has also led to their use in catalysis and materials science. manchesterorganics.com In the context of bioactive molecule development, the β-dicarbonyl moiety is present in numerous natural products and synthetic compounds exhibiting a broad spectrum of biological activities. google.combldpharm.com

Historical Context of Fluorinated β-Diketone Research

The study of fluorinated β-diketones has a rich history, with early investigations into their synthesis and properties dating back to the mid-20th century. The Claisen condensation has historically been a foundational method for the preparation of these compounds, allowing for the introduction of fluorinated acyl groups to ketone precursors. sapphirebioscience.com Research in this area was driven by the unique chemical properties conferred by the fluorine atoms, such as increased acidity of the methylene (B1212753) protons and a pronounced tendency to exist in the enol form. These properties made them valuable ligands in coordination chemistry, particularly for the complexation of lanthanide and transition metals, leading to applications in areas such as NMR shift reagents and volatile metal complexes for chemical vapor deposition. achemblock.com Over the decades, the synthetic methodologies have expanded, and the understanding of the reactivity and utility of fluorinated β-diketones has grown, solidifying their importance as versatile building blocks in modern organic synthesis.

Current Research Landscape for Ethyl 5,5,5-Trifluoro-2,4-Dioxopentanoate

This compound continues to be an active area of research, primarily as a versatile precursor for the synthesis of complex organic molecules. Current studies highlight its role as a key reagent in the preparation of various heterocyclic systems.

One notable application is in the synthesis of 2-pyrrolidinone (B116388) derivatives, which have been investigated for their potential as anticonvulsant agents. coompo.com The reactivity of the dicarbonyl system in this compound allows for cyclization reactions that form the core pyrrolidinone ring structure.

Furthermore, this compound is utilized in the synthesis of pyran-based heterocycles. For instance, its condensation with ethyl trifluoroacetate (B77799) in the presence of a base like sodium ethoxide leads to the formation of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate. researchgate.net This pyran derivative can then be further modified to produce the corresponding carboxylic acid and various amides, demonstrating the utility of this compound as a scaffold for generating a library of related heterocyclic compounds. researchgate.net

The compound's reactivity is also exploited in multicomponent reactions, a powerful strategy in modern organic synthesis for the efficient construction of complex molecules in a single step. For example, it can participate in domino cyclization reactions with other reagents to form more complex, annulated heterocyclic systems. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7F3O4 B108147 Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate CAS No. 893643-18-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 5,5,5-trifluoro-2,4-dioxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3O4/c1-2-14-6(13)4(11)3-5(12)7(8,9)10/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFRNSFONDYEARZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598872
Record name Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate
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URL https://comptox.epa.gov/dashboard/DTXSID60598872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893643-18-0
Record name Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5,5,5-trifluoro-2,4-dioxopentanoate
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Advanced Synthetic Methodologies for Ethyl 5,5,5 Trifluoro 2,4 Dioxopentanoate and Its Precursors

Condensation Reactions in β-Diketone Synthesis

Condensation reactions are fundamental in carbon-carbon bond formation and are extensively used in the synthesis of β-diketones and their derivatives. These reactions typically involve the reaction of an enolate or its equivalent with a carbonyl compound.

Claisen Condensation Approaches Utilizing Fluorinated Precursors

The Claisen condensation is a powerful method for the synthesis of β-keto esters and, by extension, β-diketones. beilstein-journals.orgnih.govresearchgate.net This reaction involves the condensation of two ester molecules, or one ester and another carbonyl compound, in the presence of a strong base. researchgate.net For the synthesis of fluorinated β-diketones like ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, a mixed or "crossed" Claisen condensation is often employed, where one of the esters is a fluorinated derivative. acs.org

A key precursor, ethyl 4,4,4-trifluoroacetoacetate, can be synthesized via a Claisen condensation between ethyl trifluoroacetate (B77799) and ethyl acetate. nih.govprinceton.edu This reaction is typically catalyzed by a sodium alkoxide, such as sodium ethoxide, in an organic solvent. nih.govprinceton.edu The driving force for this reaction is the formation of a stabilized enolate of the resulting β-keto ester. acs.org A variety of bases and solvents have been explored to optimize the yields of such condensations, including sodium methoxide, sodium hydride, and lithium hexamethyldisilazide in solvents like diethyl ether or tetrahydrofuran. beilstein-journals.org

A direct synthesis of a related compound, ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate, has been achieved through the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate in the presence of sodium ethoxide. organic-chemistry.org This demonstrates the utility of Claisen-type condensations in constructing complex fluorinated heterocyclic systems from β-dicarbonyl precursors.

Table 1: Examples of Claisen Condensation for Fluorinated β-Ketoester Synthesis

Reactant 1 Reactant 2 Base Solvent Product Reference
Ethyl trifluoroacetate Ethyl acetate Sodium ethoxide Ethanol Ethyl 4,4,4-trifluoroacetoacetate nih.govprinceton.edu
2-Acetylthiophene Ethyl trifluoroacetate Sodium ethoxide Diethyl ether 2-Thenoyltrifluoroacetone beilstein-journals.org
Ethyl 2,4-dioxopentanoate Ethyl trifluoroacetate Sodium ethoxide Not specified Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate organic-chemistry.org

Acylation Strategies with Fluorinated Reagents

Acylation of ketones or their enolate equivalents with fluorinated reagents provides another direct route to fluorinated β-diketones. acs.org This method involves the introduction of a fluorinated acyl group to a ketone. The acylation can be carried out using various acylating agents, such as esters, acid anhydrides, or acid chlorides, and can be promoted by either basic or acidic reagents. acs.orgrsc.org

For instance, the synthesis of β-diketones can be achieved through the acylation of a ketone with an ester in the presence of a base like sodium ethoxide. rsc.org In the context of producing precursors for this compound, a ketone enolate can be acylated with a fluorinated ester like ethyl trifluoroacetate. The use of trifluoroacetic anhydride (B1165640) (TFAA) is another powerful strategy for introducing a trifluoroacetyl group. researchgate.net

Aldol (B89426) Condensation Routes

The aldol condensation is a cornerstone of carbon-carbon bond formation, typically involving the reaction of an enolate with an aldehyde or ketone to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound. ethz.chresearchgate.net While direct routes to this compound via aldol condensation are not extensively documented, the principles of this reaction are relevant to the synthesis of its precursors.

In a crossed aldol condensation, two different carbonyl compounds are reacted. ethz.ch To achieve selectivity, one of the carbonyl compounds should be non-enolizable. ethz.ch This strategy could potentially be applied in the synthesis of precursors by reacting a fluorinated aldehyde or ketone with an enolizable carbonyl compound. The reaction can be catalyzed by either acid or base, and the conditions can be controlled to favor either the aldol addition product or the dehydrated condensation product. dntb.gov.uaresearcher.life The Knoevenagel condensation, a variation of the aldol condensation, utilizes a β-dicarbonyl compound as the nucleophile, which reacts with an aldehyde or ketone in the presence of a mild base. researcher.life

Trifluoromethylation Protocols for β-Keto Esters and Related Systems

Direct introduction of a trifluoromethyl (CF3) group is a highly sought-after transformation in the synthesis of fluorinated molecules. Various methods have been developed for the trifluoromethylation of β-keto esters and related compounds.

Nucleophilic Trifluoromethylation of Esters

Nucleophilic trifluoromethylation involves the reaction of a trifluoromethyl anion (CF3-) equivalent with an electrophilic substrate, such as an ester. researchgate.net This approach can be used to convert esters into trifluoromethyl ketones, which are valuable precursors. beilstein-journals.orgnih.gov

One common source of the trifluoromethyl anion is fluoroform (HCF3), a potent greenhouse gas. beilstein-journals.orgnih.gov The deprotonation of fluoroform requires a strong base, and the stability of the resulting CF3- anion is a critical challenge, as it can decompose to difluorocarbene. nih.govbeilstein-journals.org Systems have been developed to stabilize the CF3- anion, such as using a combination of potassium hexamethyldisilazide (KHMDS) and triglyme (B29127). beilstein-journals.orgnih.gov This method has been successfully applied to the trifluoromethylation of a variety of methyl esters to yield the corresponding trifluoromethyl ketones. beilstein-journals.org The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (TMSCF3), is another widely used nucleophilic trifluoromethylating agent that can convert esters to trifluoromethyl ketones in the presence of a fluoride (B91410) source like cesium fluoride. nih.gov

Table 2: Reagents for Nucleophilic Trifluoromethylation of Esters

Trifluoromethylating Agent Activating Reagent/Base Substrate Product Reference
Fluoroform (HCF3) KHMDS Methyl esters Trifluoromethyl ketones beilstein-journals.orgnih.gov
(Trifluoromethyl)trimethylsilane (TMSCF3) Cesium fluoride Carboxylic esters Trifluoromethyl ketones (after hydrolysis) nih.gov
N-Formylmorpholine-derived adduct Cesium fluoride Non-enolizable carbonyls α-Trifluoromethyl alcohols organic-chemistry.orgacs.org

Photoinduced and Photoredox Catalyzed Trifluoromethylation

Photoinduced and photoredox catalysis have emerged as powerful tools for organic synthesis, enabling reactions under mild conditions with high selectivity. researchgate.netresearcher.life These methods have been successfully applied to the trifluoromethylation of β-keto esters and their derivatives.

Visible-light photoredox catalysis can be used to generate trifluoromethyl radicals from various sources, which then react with enolates or enol ethers derived from β-keto esters. acs.orgacs.org For example, the enantioselective trifluoromethylation of β-ketoesters has been achieved using visible light in combination with a chiral phase-transfer catalyst. acs.org This process is triggered by the formation of an electron donor-acceptor complex between the chiral enolate and a perfluoroalkyl iodide. acs.org

Another approach involves the merger of photoredox catalysis with organocatalysis. nih.govprinceton.edu For instance, the enantioselective α-trifluoromethylation of aldehydes has been accomplished by combining an iridium photocatalyst with a chiral amine catalyst. nih.govprinceton.eduorganic-chemistry.org The photocatalyst, upon excitation with visible light, facilitates the generation of a trifluoromethyl radical from a suitable precursor, which then reacts with an enamine intermediate. nih.govprinceton.edu Similarly, α-trifluoromethyl-substituted ketones can be synthesized from silyl enol ethers using a photoredox catalyst and a trifluoromethyl radical source like CF3SO2Cl or CF3Br. acs.orgacs.org

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, providing efficient routes to complex fluorinated molecules under mild conditions. Palladium, rhodium, and copper catalysts are particularly prominent in the synthesis of fluorinated ketones and β-keto esters.

Palladium-Catalyzed Cross-Coupling: A prevalent method for synthesizing aryl trifluoromethyl ketones, key precursors to compounds like this compound, is the palladium-catalyzed cross-coupling of aryl trifluoroacetates with organoboron compounds. nih.govnih.govsemanticscholar.orgsapub.org This reaction typically proceeds through a catalytic cycle involving the oxidative addition of the trifluoroacetate to a Pd(0) complex, followed by transmetalation with the organoboron reagent (e.g., a boronic acid) and subsequent reductive elimination to yield the desired trifluoromethyl ketone. nih.govnih.govsapub.org Catalysts can be pre-formed Pd(0) complexes or generated in situ from palladium(II) sources like palladium acetate (Pd(OAc)₂) with phosphine ligands. nih.govnih.gov The choice of ligand and solvent significantly influences the reaction's efficiency. nih.gov

Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in various transformations involving fluorinated compounds. For instance, arylrhodium(I) species have been shown to react selectively with the cyano group of ethyl cyanoformate to produce α-keto esters, demonstrating the utility of rhodium in constructing dicarbonyl frameworks. mdpi.com

Copper-Catalyzed Trifluoromethylation: Copper-catalyzed methods are crucial for introducing the trifluoromethyl (CF₃) group. researchgate.netoup.com These reactions can involve various trifluoromethyl sources and substrates, including aryl halides and boronic acids. researchgate.netoup.com For example, copper(I) iodide (CuI) can mediate the trifluoromethylation of aryl iodides using reagents like (trifluoromethyl)trimethylsilane (TMSCF₃). oup.com The addition of diamine ligands, such as 1,10-phenanthroline, can accelerate the catalytic cycle and improve reaction outcomes. oup.com

Table 1: Examples of Transition-Metal-Catalyzed Reactions for Precursor Synthesis

Catalyst System Reactants Product Type Yield Range Ref.
Pd(OAc)₂ / P(n-Bu)₃ Phenyl trifluoroacetate, Arylboronic acid Aryl trifluoromethyl ketone 17-80% nih.gov
Pd(OAc)₂ / P(n-Bu)₃ Phenyl pentafluoropropionate, Phenylboronic acid Phenyl pentafluoroethyl ketone Good nih.gov
CuI / 1,10-phenanthroline Aryl iodide, TESCF₃ Aryl trifluoromethyl compound Moderate to High oup.com
Rh(I) complex Arylboronic acid, Ethyl cyanoformate α-Keto ester Good mdpi.com

Specialized Synthetic Transformations

Beyond catalytic C-C bond formation, specialized reactions are employed to manipulate fluorinated functional groups and construct the desired molecular architecture.

Olefination reactions, which convert a carbonyl group into a carbon-carbon double bond, are essential for modifying fluorinated ketone precursors. A notable example is the rhodium(I)-catalyzed methylenation of fluorinated ketones using trimethylsilyldiazomethane. This method demonstrates high chemoselectivity, allowing for the conversion of a ketone to an alkene even in the presence of other functional groups, yielding fluoromethylalkenes in good yields (61-90%). thieme-connect.com

The activation of carbon-fluorine (C-F) bonds, which are typically strong and unreactive, represents an advanced strategy in organofluorine chemistry. Transition metals can facilitate the selective cleavage and functionalization of C-F bonds. This process often involves the cooperative action of a soft transition metal, such as iridium, and a hard, fluorophilic Lewis acid activator. The oxidative addition of a C-F bond to the metal center is a key step in these transformations, enabling the synthesis of novel fluorinated structures.

Purification and Isolation Techniques for Fluorinated β-Diketones in Research Synthesis

The purification of fluorinated β-diketones is a critical step in their synthesis, as side products from reactions like the Claisen condensation can complicate isolation. nih.gov Due to the unique properties conferred by fluorine, such as increased acidity and altered polarity, standard purification methods are often adapted.

Standard Techniques: Conventional methods such as vacuum distillation and column chromatography on silica gel are frequently used. nih.govmdpi.com Distillation is effective for separating relatively volatile fluorinated diketones from non-volatile impurities or high-boiling solvents. nih.gov Column chromatography is used to separate compounds based on polarity, although the presence of fluorine can sometimes lead to decomposition on acidic silica gel. sapub.orgmdpi.com

Copper Chelate Precipitation: A highly effective and specialized technique for purifying β-diketones, including fluorinated variants, involves their conversion to copper(II) chelates. nih.govnih.gov The crude diketone is treated with a copper(II) salt, such as copper(II) acetate, causing the precipitation of a water-insoluble copper-diketonate complex. nih.govnih.gov This solid chelate can be easily separated from soluble impurities by filtration. nih.gov The pure β-diketone is then regenerated by decomposing the copper complex with a strong acid (like HCl) or a chelating agent like EDTA in a biphasic system. nih.govnih.gov This method is particularly useful for removing byproducts and for isolating less stable diketones that might not withstand distillation or prolonged chromatography. nih.gov

Table 2: Purification Methodologies for Fluorinated β-Diketones

Method Description Advantages Considerations Ref.
Vacuum Distillation Separation based on boiling point under reduced pressure. Effective for volatile compounds; can handle large scales. Not suitable for thermally unstable compounds. nih.gov
Column Chromatography Separation based on polarity using a stationary phase (e.g., silica gel). High resolution for complex mixtures. Potential for product decomposition on the stationary phase. sapub.orgmdpi.com
Copper Chelate Formation Formation of a solid Cu(II) chelate, filtration, and subsequent decomposition to recover the pure diketone. Highly selective for β-diketones; avoids harsh thermal conditions. Requires additional steps for chelate formation and decomposition. nih.govnih.gov

Reactivity Profiles and Mechanistic Investigations of Ethyl 5,5,5 Trifluoro 2,4 Dioxopentanoate

Influence of the Trifluoromethyl Group on Electrophilicity and Reactivity

The trifluoromethyl (−CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry, primarily exerting its influence through a strong negative inductive effect (−I). nih.gov This property significantly enhances the reactivity of adjacent electrophilic functional groups. nih.gov In the structure of ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, the CF₃ group is positioned at C5, directly adjacent to the C4-carbonyl group.

Carbonyl PositionAdjacent GroupsInfluence of CF₃ GroupRelative Electrophilicity
C2Ethyl ester, Methylene (B1212753)Moderately activated by inductionLower
C4Trifluoromethyl, MethyleneStrongly activated by inductionHigher

Nucleophilic Addition Reactions

Given the enhanced electrophilicity of the carbonyl carbons, particularly at the C4 position, this compound readily undergoes nucleophilic addition reactions. The mechanism typically involves the attack of a nucleophile on one of the carbonyl carbons. Due to the strong inductive effect of the CF₃ group, nucleophilic attack preferentially occurs at the C4-carbonyl.

The general mechanism proceeds as follows:

The nucleophile attacks the more electrophilic C4-carbonyl carbon.

The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation of the alkoxide, typically during an acidic workup, yields the corresponding tertiary alcohol.

This selectivity is pronounced with a wide range of nucleophiles, including organometallic reagents, hydrides, and heteroatomic nucleophiles. The degree of fluorination of the methyl group vicinal to a carbonyl unit directly influences the electron density on the carbonyl carbon, making it more susceptible to nucleophilic attack as the number of fluorine atoms increases. nih.gov For instance, the addition of Grignard reagents or organolithium compounds is expected to yield products functionalized exclusively at the C4 position.

Cyclization Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of a wide variety of trifluoromethyl-containing heterocycles. Its ability to act as a 1,3-bielectrophile allows it to react with various binucleophiles to form five-, six-, and seven-membered rings.

In reactions with unsymmetrical binucleophiles like aminoazoles, the differential reactivity of the two carbonyl groups directs the cyclization pathway. For example, in reactions with 3-amino-1,2,4-triazole, the more nucleophilic exocyclic amino group will preferentially attack the more electrophilic C4-carbonyl. The subsequent cyclization step involves the attack of a ring nitrogen onto the C2-carbonyl, followed by dehydration, to yield a triazolo[1,5-a]pyrimidine derivative. researchgate.net

Similarly, reactions with 3-mercapto-1,2,4-triazoles can lead to N,S-difunctionalization, resulting in the regioselective formation of complex triazole derivatives. nih.gov The initial step is the nucleophilic attack of the sulfur atom on an activated form of the diketone, followed by subsequent reaction with the triazole's nitrogen atom. nih.gov The regiochemical outcome is consistently controlled by the initial attack at the C4 position.

The reactivity of fluorinated 1,3-dicarbonyl compounds makes them ideal substrates for multicomponent reactions (MCRs), where multiple reactants combine in a single pot to form a complex product in a domino sequence. researchgate.netresearchgate.net this compound can react with an aldehyde and a nitrogen-containing binucleophile (like urea (B33335) or thiourea) in a Biginelli-type reaction. These transformations can produce a wide variety of hetero- and carbocyclic compounds, including derivatives of pyrimidine (B1678525), pyrazole (B372694), and pyran. researchgate.net The unique reactivity of the trifluoroacetoacetate moiety is central to the success of these complex cyclizations. researchgate.net

Regioselectivity is a key feature in the synthesis of heterocycles from unsymmetrical β-diketones. In the case of this compound, the reaction with an unsymmetrical binucleophile (e.g., H₂N-X-YH, where X and Y are different linking groups and the terminal nucleophiles have different characteristics) is governed by the principle of Hard and Soft Acids and Bases (HSAB).

The C4-carbonyl, rendered highly electron-deficient by the CF₃ group, is a "hard" electrophilic center. The C2-carbonyl is a relatively "softer" electrophilic center. An unsymmetrical binucleophile will react in a regioselective manner where the "harder" nucleophilic atom (typically a primary amine) attacks the harder C4-carbonyl, and the "softer" nucleophile (e.g., a hydroxyl, thiol, or secondary amine) attacks the softer C2-carbonyl. This predictable pattern allows for the controlled synthesis of a specific constitutional isomer. For example, reaction with 2-aminoethanol would proceed via the attack of the amine on C4 and the hydroxyl group on C2.

BinucleophileHard Nucleophilic SiteSoft Nucleophilic SitePredicted Major Regioisomer
2-Aminoethanol-NH₂-OHAttack of -NH₂ at C4, -OH at C2
1,2-DiaminopropanePrimary -NH₂Secondary -NH₂Attack of primary -NH₂ at C4
3-Aminopropan-1-ol-NH₂-OHAttack of -NH₂ at C4, -OH at C2

Enolization and Tautomeric Equilibria

Like other 1,3-dicarbonyl compounds, this compound exists as an equilibrium mixture of keto and enol tautomers. The presence of the electron-withdrawing CF₃ group significantly influences the position of this equilibrium. For trifluoromethyl-β-diketones, spectral evidence from NMR, IR, and UV spectroscopy indicates that they exist almost exclusively as mixtures of two chelated cis-enol forms in nonpolar media, with the diketo form being a very minor component. researchgate.net

The equilibrium is slow on the NMR timescale, allowing for the observation and quantification of the different tautomeric forms. asu.edu The strong intramolecular hydrogen bond in the chelated enol form provides significant stabilization. The CF₃ group further stabilizes the enol form by increasing the acidity of the methylene protons and through favorable electronic interactions within the conjugated π-system of the enol.

Two possible enol tautomers can be formed. The equilibrium generally favors the enol form that allows for maximum conjugation. In this case, enol form A , where the C=C double bond is conjugated with the ester carbonyl group, is expected to be the major tautomer in the equilibrium mixture. researchgate.net

TautomerStructureKey Features
Keto Form Contains two distinct carbonyl groups (C2=O and C4=O).
Enol Form A (Major) C=C bond between C2 and C3; conjugated with ester carbonyl. Intramolecular H-bond.
Enol Form B (Minor) C=C bond between C3 and C4. Intramolecular H-bond.

Radical Reaction Pathways

No specific studies detailing the radical reaction pathways of this compound have been identified. Research on the behavior of this compound under radical conditions, including initiation, propagation, and termination steps, has not been documented in the accessible scientific literature. Consequently, there is no data to present regarding potential radical intermediates or the products formed through such pathways.

Studies on Reaction Intermediates

Detailed investigations into the reaction intermediates formed during transformations of this compound are not available. Spectroscopic or trapping studies to identify and characterize transient species in its reactions have not been reported. As a result, a discussion on the nature and stability of any intermediates, such as enolates, ketyl radicals, or other transient species, cannot be provided.

Isotopic Labeling and Mechanistic Elucidation (e.g., ¹⁸F labeling)

There is no available research on the use of isotopic labeling, such as with ¹⁸F, to elucidate the reaction mechanisms of this compound. Studies employing isotopically labeled substrates to track atomic or molecular fragments through reaction pathways, and thereby clarify mechanistic details, have not been published for this specific compound. Therefore, no data on the synthesis of labeled analogues or their application in mechanistic studies can be presented.

Applications in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The utility of Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate as a versatile synthetic building block stems from two key features: the 1,3-dicarbonyl moiety and the trifluoromethyl group. The 1,3-dicarbonyl structure allows it to participate in a variety of classic condensation reactions with dinucleophiles to form heterocyclic rings. The presence of two distinct carbonyl groups (a ketone and a keto-ester) provides opportunities for regioselective reactions.

The trifluoromethyl (CF₃) group exerts a profound electronic influence on the molecule. Its strong electron-withdrawing nature increases the acidity of the adjacent methylene (B1212753) protons, facilitating enolate formation. Furthermore, it enhances the electrophilicity of the neighboring carbonyl carbon, making it a prime target for nucleophilic attack. This electronic modulation is crucial in directing the regioselectivity of cyclization reactions, often favoring the formation of one constitutional isomer over another. This predictable reactivity makes it an invaluable tool for synthesizing specifically substituted fluorinated heterocycles.

Synthesis of Fluorinated Heterocyclic Compounds

The compound serves as a key starting material for a diverse range of fluorinated heterocyclic systems. The dual electrophilic nature of its carbonyl carbons, combined with the nucleophilic character of its enol or enolate form, allows it to react with various binucleophilic reagents to construct rings such as pyrazoles, pyrrolidinones, oxazacycles, indoles, and triazoles.

The synthesis of pyrazole (B372694) derivatives from 1,3-dicarbonyl compounds and hydrazines, known as the Knorr pyrazole synthesis, is a well-established and highly efficient method. This compound is an ideal substrate for this reaction. When treated with hydrazine (B178648) or a substituted hydrazine, a cyclocondensation reaction occurs.

The reaction proceeds via initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring. Due to the differing electrophilicity of the two carbonyl carbons—the one adjacent to the CF₃ group being more electron-deficient—the reaction with substituted hydrazines can proceed with high regioselectivity. This typically results in the formation of pyrazoles with the trifluoromethyl group at the 5-position and the ester group at the 3-position (or vice versa, depending on the specific hydrazine and reaction conditions).

Table 1: Representative Knorr Pyrazole Synthesis

Reactant 1 Reactant 2 Product Class
This compound Hydrazine Hydrate 5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid derivative

While the direct synthesis of pyrrolidinone derivatives from 1,3-dicarbonyls is less common than that of aromatic heterocycles, the functional handles within this compound allow for multi-step synthetic sequences to achieve this goal. A plausible synthetic strategy involves an initial Knoevenagel or aldol-type condensation to create an α,β-unsaturated system.

This unsaturated intermediate can then undergo a conjugate addition (Michael reaction) with a nitrogen-based nucleophile, such as the anion of a nitroalkane. The resulting adduct, containing both the trifluoromethyl keto-ester moiety and the newly introduced nitrogen function, can then be subjected to reductive cyclization conditions. For instance, reduction of the nitro group to an amine, followed by intramolecular amidation with the ester group, would lead to the formation of the desired trifluoromethyl-substituted pyrrolidinone ring. This pathway highlights the compound's utility in more complex, multi-step synthetic plans.

This compound is a suitable substrate for multicomponent reactions (MCRs) to generate complex heterocyclic systems like oxazacycles fused with γ-lactams. Research on analogous fluorinated ketoesters, such as ethyl trifluoropyruvate, has demonstrated the feasibility of domino reactions involving an amino alcohol and a methyl ketone. mdpi.comresearchgate.net

In such a reaction, a domino mechanism is proposed where the reagents assemble in a stepwise fashion to build the bicyclic structure. mdpi.com This transformation leads to the formation of trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones and related structures. mdpi.com The reaction of phenylalaninol with methyl 5,5,5-trifluoro-4-oxopentanoate, a closely related compound, has been shown to produce these types of γ-lactam annulated oxazacycles. mdpi.com This indicates a strong potential for this compound to participate in similar valuable and complex transformations.

The synthesis of indole (B1671886) derivatives can be achieved via the Japp-Klingemann reaction, which transforms β-ketoesters into arylhydrazones, the direct precursors for the Fischer indole synthesis. wikipedia.org this compound, as a β-ketoester, is an excellent candidate for this transformation.

The process begins with the reaction of an aryldiazonium salt with the enolate of this compound. This coupling reaction proceeds with the elimination of the ethyl carboxylate group to yield an arylhydrazone. This intermediate can then be subjected to acidic conditions (e.g., mineral acid, Lewis acid) to initiate the Fischer indole synthesis. The reaction involves a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to furnish the indole ring. This two-step, one-pot sequence provides a powerful route to indoles bearing both a trifluoromethyl group and an ester functionality, which are valuable for further synthetic elaboration.

Table 2: Japp-Klingemann/Fischer Indole Synthesis Pathway

Step Reactants Intermediate/Product
1. Japp-Klingemann This compound + Aryldiazonium salt Arylhydrazone intermediate

The 1,3-dicarbonyl functionality of this compound allows for the straightforward synthesis of 1,2,4-triazole (B32235) derivatives. A common and effective method involves the cyclocondensation reaction with thiosemicarbazide (B42300). researchgate.netresearchgate.net

The reaction is initiated by the condensation of thiosemicarbazide with one of the carbonyl groups of the diketone to form a thiosemicarbazone intermediate. Subsequent intramolecular cyclization, driven by the attack of a nitrogen atom onto the remaining carbonyl group, followed by dehydration, leads to the formation of a five-membered triazolethione ring. The resulting products are 3-mercapto-1,2,4-triazoles substituted with a trifluoromethyl group and an ethyl carboxylate side chain, which are versatile intermediates for further functionalization.

Pyrimidines and Pyran Carboxylates

This compound serves as a key precursor in the synthesis of trifluoromethyl-containing heterocyclic systems, particularly pyran carboxylates. The presence of 1,3-dicarbonyl functionality allows for classical condensation reactions with various reagents to form six-membered rings.

A significant application is in the synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylates. While direct condensation of this compound can be envisioned, a notable synthesis involves the trifluoroacetylation of a related precursor, ethyl 2,4-dioxopentanoate. In this reaction, the condensation with ethyl trifluoroacetate (B77799) in the presence of a base like sodium ethoxide leads to the formation of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate. cedia.edu.ecresearchgate.net This product can then be further modified; for instance, it undergoes smooth hydrolysis to the corresponding carboxylic acid or can be treated with ammonia to yield amides. researchgate.net

This pyran-2-carboxylate derivative is a valuable intermediate for generating other complex heterocyclic structures containing a trifluoromethyl group. The general reaction scheme highlights the utility of β-dicarbonyl compounds in building such scaffolds.

Table 1: Synthesis of Ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate

Reactants Reagents Product Reference

While specific examples detailing the synthesis of pyrimidines directly from this compound are not extensively documented in the reviewed literature, the 1,3-dicarbonyl motif is a classic component in pyrimidine (B1678525) synthesis. Generally, these compounds react with amidines, urea (B33335), or guanidine (B92328) derivatives to form the pyrimidine ring. bu.edu.eg This established reactivity pattern suggests that this compound is a viable substrate for creating trifluoromethyl-substituted pyrimidines, which are of significant interest in medicinal chemistry.

Construction of Trifluoromethyl Ketone Moieties in Complex Architectures

The incorporation of a trifluoromethyl ketone (-COCF₃) group into organic molecules is of great interest, particularly in medicinal chemistry, as it can significantly enhance metabolic stability and binding affinity. This compound is an excellent reagent for this purpose, as it inherently contains the desired trifluoromethyl ketone moiety.

Any synthetic transformation that incorporates the trifluoroacetylacetone framework of this molecule into a larger, more complex architecture effectively serves as a method for introducing a trifluoromethyl ketone group. For example, the synthesis of the pyran carboxylate discussed previously installs the trifluoromethyl group at the 6-position of the pyran ring, adjacent to a carbonyl group, thereby embedding the trifluoromethyl ketone concept within a heterocyclic system. researchgate.net

Furthermore, this compound has been utilized as a reagent in the preparation of 2-pyrrolidinone (B116388) derivatives, which have applications as anticonvulsants. coompo.com In such syntheses, the trifluoromethyl ketone portion of the molecule is integrated into the final product structure, demonstrating its role as a carrier of this important functional group into more complex molecular scaffolds. The high electrophilicity of the carbonyl carbons makes them prime targets for nucleophilic attack, facilitating the construction of these larger architectures.

Carbon-Carbon Bond Formation Methodologies

This compound is a versatile substrate for various carbon-carbon bond-forming reactions, primarily due to the electrophilic nature of its two carbonyl carbons. These reactive sites are susceptible to attack by a wide range of carbon nucleophiles.

One of the primary examples of C-C bond formation involving this structural motif is the Claisen condensation reaction used to form heterocyclic structures. The synthesis of ethyl 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate from ethyl 2,4-dioxopentanoate and ethyl trifluoroacetate is a prime illustration of this methodology. researchgate.net The reaction proceeds through the formation of a new carbon-carbon bond between the C2 of the dioxopentanoate and the carbonyl carbon of the trifluoroacetate, followed by an intramolecular cyclization and dehydration to yield the final pyran product.

Table 2: Key Carbon-Carbon Bond Formation Reaction

Reaction Type Description Reactants Product Example Reference

The reactivity of the methylene group flanked by the two carbonyls also allows for its participation in other C-C bond-forming reactions. Although not extensively detailed for this specific molecule in the available literature, analogous 1,3-dicarbonyl compounds are known to undergo reactions such as Michael additions and Knoevenagel condensations, suggesting a broad potential for this compound in constructing diverse carbon skeletons.

Biomedical and Pharmaceutical Research Applications

Precursor for Bioactive Molecules and Drug Discovery

The chemical structure of ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, with its dual ketone functionalities, provides a platform for the synthesis of diverse heterocyclic compounds, which are foundational scaffolds in many pharmaceutical agents. The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the adjacent carbonyl group, often directing the regioselectivity of cyclization reactions.

This enhanced reactivity has been demonstrated in the synthesis of fluorinated heterocycles. For instance, the trifluoromethyl derivative of a related dioxopentanoate exhibits selective cyclization with aminoazoles, a reaction pathway that differs from its non-fluorinated counterpart under similar conditions. This highlights the influential role of the trifluoromethyl group in guiding synthetic outcomes towards specific, often more desirable, molecular architectures.

The condensation of β-diketones with hydrazines is a classical and effective method for the synthesis of pyrazoles, a class of heterocyclic compounds with a broad spectrum of biological activities. Similarly, reactions with urea (B33335) and its derivatives can yield pyrimidines, another critical pharmacophore. The presence of the trifluoromethyl group in this compound makes it an attractive starting material for the synthesis of trifluoromethyl-substituted pyrazoles and pyrimidines, which are known to possess a range of pharmacological properties, including antimicrobial, antiviral, and anti-inflammatory activities core.ac.ukresearchgate.net. For example, trifluoromethyl-substituted pyrazole (B372694) derivatives have been synthesized by the condensation of arylhydrazine derivatives with a related trifluorinated β-dicarbonyl compound .

Furthermore, the reaction of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate (B77799) leads to the formation of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate, which can be further converted to corresponding acid, amide, and pyridine derivatives researchgate.net. This demonstrates the potential of using β-dicarbonyl compounds in the synthesis of various bioactive heterocyclic systems.

Role as Enzyme Inhibitors and Transition State Analogues

The trifluoromethyl ketone moiety is a well-established pharmacophore in the design of potent enzyme inhibitors, particularly for serine and cysteine proteases. The high electronegativity of the fluorine atoms renders the carbonyl carbon of the trifluoromethyl ketone highly electrophilic. This enhanced electrophilicity facilitates the nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the active site of these enzymes.

This interaction results in the formation of a stable tetrahedral intermediate, either a hemiketal or a hemithioketal, which mimics the transition state of the enzymatic hydrolysis of a peptide bond. This stable adduct effectively blocks the enzyme's catalytic activity. Peptidyl trifluoromethyl ketones have been shown to be specific and potent inhibitors of serine proteases like chymotrypsin and elastase nih.govproquest.comacs.org. The inhibitory potency of these compounds often correlates with the binding affinity of the corresponding peptide substrates, indicating that they act as true transition-state analogues nih.gov.

The trifluoromethyl ketone functionality within this compound provides a reactive handle that can be incorporated into larger molecules designed to target specific enzymes. The stability of the resulting enzyme-inhibitor complex, often characterized by slow-binding kinetics, makes trifluoromethyl ketones attractive for the development of drugs with prolonged therapeutic effects proquest.comnih.gov.

Modulation of Pharmacokinetic Properties via Fluorination

The introduction of fluorine atoms, and particularly the trifluoromethyl group, into drug candidates is a widely employed strategy in medicinal chemistry to enhance their pharmacokinetic profiles. The trifluoromethyl group can significantly influence a molecule's lipophilicity, metabolic stability, and bioavailability nih.govnbinno.comwechemglobal.comresearchgate.net.

The high electronegativity of fluorine can alter the electronic properties of a molecule, which in turn can affect its binding affinity to target proteins and its susceptibility to metabolic degradation. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes, such as cytochrome P450. By replacing a metabolically labile hydrogen or methyl group with a trifluoromethyl group, the metabolic stability of a drug can be significantly increased, leading to a longer half-life in the body nbinno.com.

Investigation of Biological Activities

While direct biological studies on this compound are limited, the structural motifs that can be derived from it are associated with a wide range of biological activities.

Cytotoxicity and Antiproliferative Effects in Cancer Research

Trifluoromethylated compounds and β-diketones have demonstrated significant potential in cancer research. Several trifluoromethyl ketones have shown tumor-specific cytotoxic activity nih.gov. For instance, trifluoromethylated α-diketone and α-hydroxy ketones exhibited higher cytotoxicity against oral tumor cell lines compared to their non-fluorinated analogs nih.gov. The mechanism of cell death induced by some of these compounds appears to be non-apoptotic, involving the development of autophagosomes nih.gov.

Furthermore, metal complexes of fluorinated β-diketonates have been investigated for their anticancer properties. These complexes can induce apoptosis in human tumor cells, and the trifluoromethyl group can enhance their hydrolytic rates and cellular uptake nih.gov. The ability to synthesize a variety of heterocyclic and coordination compounds from this compound opens avenues for the development of novel cytotoxic and antiproliferative agents.

Antimicrobial Applications

Heterocyclic compounds derived from β-diketones are known to possess antimicrobial properties acgpubs.orgnih.gov. The synthesis of pyrazoles and pyrimidines from this compound could lead to new antimicrobial agents. The trifluoromethyl group is a common feature in many antifungal and antibacterial drugs, where it contributes to their efficacy. For example, trifluoromethyl-substituted chalcone derivatives have shown promising antibacterial and antifungal activities nih.gov. The incorporation of a trifluoromethyl group can enhance the lipophilicity of a molecule, which may facilitate its penetration through microbial cell walls.

Anticonvulsant Development

The trifluoromethyl group is also a key feature in several compounds with anticonvulsant activity. A number of trifluoromethylated compounds have been synthesized and evaluated for their ability to protect against seizures in various animal models nih.govnih.govnsf.govmdpi.comresearchgate.net. For example, certain trifluoromethylated enaminone derivatives have shown potent anticonvulsant effects in the maximal electroshock seizure (MES) test in rats, with some compounds exhibiting efficacy comparable to the commercially available drug carbamazepine nih.gov. The development of novel anticonvulsant drugs often involves the exploration of new chemical scaffolds, and the versatility of this compound as a precursor for diverse heterocyclic systems makes it a valuable tool in this area of research.

Below is a table summarizing the anticonvulsant activity of selected trifluoromethylated compounds from a study, demonstrating the potential of this chemical class in developing new antiepileptic drugs.

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)
4f 23.47> 100> 300
5a 62.39> 100> 300
Carbamazepine 28.20> 100125.9
Data from a study on trifluoromethylated enaminone derivatives nih.gov.

Broader Therapeutic Potential of β-Diketones (e.g., anti-inflammatory, antioxidant)

The β-dicarbonyl structure is a common feature in many biologically active compounds, known for their potential in addressing a wide range of diseases. jefferson.edu Many natural products, such as those found in vanilla beans, eucalyptus leaves, and licorice roots, contain the 1,3-diketone (or β-diketone) moiety. jefferson.edu This structural motif is associated with a variety of therapeutic properties, most notably anti-inflammatory and antioxidant effects.

The antioxidant mechanism of some β-diketones involves the active methylene (B1212753) carbon located between the two carbonyl groups. For instance, studies on tetrahydrocurcumin, a metabolite of curcumin, suggest that the β-diketone moiety exhibits antioxidative activity through the cleavage of the C-C bond at this active methylene carbon when scavenging radicals. chemicalbook.com This reactivity is central to its ability to neutralize harmful reactive oxygen species.

Furthermore, β-diketones have been investigated for their anti-inflammatory potential. Molecular docking studies have been used to simulate the anti-inflammatory activity of various β-diketones, indicating their potential to interact with biological targets involved in inflammatory pathways. jefferson.edu The ability of the β-diketone structure to exist in different tautomeric forms (keto and enol) is also believed to play a role in its biological effects. jefferson.edumdpi.com

The therapeutic promise of this class of compounds has spurred research into synthesizing new β-diketone molecules to develop novel drugs. jefferson.edunih.gov

Table 1: Examples of Biological Activities of Representative β-Diketones

Compound/ClassBiological ActivityResearch Finding
Curcumin Antioxidant, Anti-inflammatory, Anti-cancerKnown for its therapeutic properties, but has low bioavailability. Metal complexes of curcumin are being developed as potential metal-based drugs. mdpi.comnih.gov
Tetrahydrocurcumin (THC) AntioxidantA major metabolite of curcumin, it shows a greater inhibitory effect on lipid peroxidation than curcumin itself. Its β-diketone moiety is crucial for its radical-scavenging activity. chemicalbook.com
Italidiones Anti-inflammatoryFound in immortelle essential oil, these compounds are believed to be responsible for the plant's anti-inflammatory effects, as suggested by in silico modeling. jefferson.edu
Usnic Acid AntimicrobialA naturally occurring β-diketone, derivatives are being developed to improve water solubility and enhance antimicrobial activity. mdpi.com

Applications in Diagnostic Imaging: Fluorine-18 Labeling for Positron Emission Tomography (PET)

Positron Emission Tomography (PET) is a powerful nuclear medicine imaging technique used for the early detection of diseases like cancer and for monitoring biochemical processes in the body. organic-chemistry.org This modality relies on the use of biologically active molecules labeled with a positron-emitting radionuclide. Among the available radionuclides, Fluorine-18 (¹⁸F) is the most frequently used for PET due to its nearly ideal physical and nuclear characteristics. organic-chemistry.orgresearchgate.netrsc.org

The presence of a trifluoromethyl group in this compound makes the broader class of fluorinated β-diketones interesting from a radiochemical perspective. While direct labeling involves replacing a stable fluorine atom with ¹⁸F, which can be challenging, the fluorine substituent makes such molecules candidates for PET tracer development. The introduction of fluorine into a molecule can significantly alter its biological properties, and ¹⁸F provides a means to track these molecules non-invasively in vivo.

The process of labeling molecules for PET involves introducing the ¹⁸F isotope through various chemical reactions, often under mild conditions to preserve the integrity of sensitive biomolecules. chemspider.com The favorable half-life of ¹⁸F allows for multi-step synthesis and imaging procedures, making it suitable for a wide range of clinical and preclinical research applications. researchgate.netrsc.org

Table 2: Key Properties of Fluorine-18 for PET Imaging

PropertyValue/DescriptionSignificance in PET
Half-life 109.7 minutesLong enough for synthesis, transport, and imaging, yet short enough to minimize patient radiation exposure. researchgate.net
Positron Emission 97% β+ decayHigh positron yield ensures a strong signal for high-quality images. researchgate.netrsc.org
Positron Energy 635 keV (Max)Low positron energy results in a short travel distance in tissue before annihilation, leading to higher resolution images. researchgate.netrsc.org
Production Cyclotron productionAllows for large-scale and readily available production for clinical use. researchgate.net

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For β-diketones, including fluorinated derivatives like this compound, SAR studies provide crucial insights for designing more potent and selective therapeutic agents.

The introduction of fluorine or trifluoromethyl (CF₃) groups into the β-diketone scaffold is a key strategy in drug design. The presence of a strongly electronegative fluorine atom can alter the molecule's reactivity, stability, and pharmacokinetic properties. researchgate.net In β-diketones, a CF₃ group can significantly influence the keto-enol tautomeric equilibrium, which in turn affects the molecule's biological activity. mdpi.com For example, studies on certain β-diketones have shown that substitution with a CF₃ group can shift the equilibrium towards the keto form. mdpi.com

SAR studies on related compounds illustrate how specific structural modifications impact biological effects:

Position of Substituents : In a series of methoxyphenyl β-diketone copper(II) complexes, the position of the methoxy group on the phenyl ring was found to be a critical determinant of their biological activity. nih.gov

Lipophilicity : For some β-diketone analogs, increased lipophilicity was correlated with better activity against Gram-positive bacteria. mdpi.com

Isosteric Replacement : In studies of gingerol analogs, a trifluoromethylated alkene was used as an isostere (a group with similar physical or chemical properties) to probe the importance of specific functional groups for anti-proliferative activity.

While specific SAR studies on this compound are not extensively documented in the reviewed literature, the principles derived from related fluorinated and non-fluorinated β-diketones are applicable. Such studies would typically involve synthesizing a series of analogs by modifying the ethyl ester group, the trifluoromethyl group, or the core diketone structure to determine which features are essential for a desired biological effect, such as anticonvulsant activity, for which its derivatives have been explored. chemicalbook.com

Table 3: General SAR Principles for Biologically Active β-Diketones

Structural FeatureInfluence on ActivityExample
Keto-Enol Tautomerism The equilibrium between keto and enol forms affects binding to biological targets. The enol form is often more effective.For curcumin analogues, the enol form shows better activity against prostate cancer. mdpi.com
Fluorine/CF₃ Substitution Alters electronic properties, stability, and lipophilicity. Can shift the keto-enol equilibrium.Introduction of CF₃ groups into palladium β-diketonate complexes enhances their volatility and thermal stability. nih.gov
Aromatic Ring Substituents The type and position of substituents on any associated aromatic rings can dramatically alter potency and selectivity.Shifting an ethoxy group on the phenyl ring of a thiazolidine-2,4-dione derivative significantly improved its ability to inhibit cell proliferation. oakwoodchemical.comamanote.com
Metal Chelation The β-diketone moiety can chelate metal ions, and the resulting complexes often exhibit enhanced biological activity.Copper(II) complexes of trifluoromethyl- and methoxyphenyl-containing β-diketones show promising anticancer and antibacterial properties. nih.gov

Coordination Chemistry and Material Science Implications

Formation of Metal Complexes with β-Diketone Ligands

Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate is classified as a β-diketone, a class of organic compounds renowned for their ability to form stable complexes with a wide array of metal ions. The key to their coordinating prowess lies in the presence of two carbonyl groups separated by a single methylene (B1212753) group. This arrangement allows the molecule to exist in equilibrium with its enol tautomer. The deprotonation of this enol form results in a bidentate ligand, which can then chelate to a metal ion through its two oxygen atoms, forming a stable six-membered ring.

The presence of the trifluoromethyl group (-CF3) in this compound significantly influences its coordinating properties. This electron-withdrawing group enhances the acidity of the ligand, which can affect the stability and electronic properties of the resulting metal complexes.

Metal complexes involving β-diketone ligands are synthesized through various methods. A common approach involves the reaction of a metal salt with the β-diketone in a suitable solvent, often in the presence of a base to facilitate the deprotonation of the ligand. The stoichiometry of the reaction can be controlled to produce complexes with different numbers of ligands coordinated to the metal center. For instance, trivalent lanthanide ions can form complexes with three β-diketonate ligands.

Below is an interactive data table summarizing the general types of metal complexes formed with β-diketone ligands, which is applicable to this compound.

Metal Ion TypeTypical Coordination NumberExample Complex Formula (L = β-diketonate)Potential Geometry
Transition Metals (e.g., Cu²⁺, Ni²⁺)4, 6[M(L)₂], [M(L)₃]⁻Square Planar, Octahedral
Lanthanide Metals (e.g., Eu³⁺, Tb³⁺)6, 8, 9[Ln(L)₃], [Ln(L)₃(solvent)₂]Octahedral, Square Antiprismatic, Tricapped Trigonal Prismatic
Alkaline Earth Metals (e.g., Ca²⁺, Mg²⁺)4, 6[M(L)₂], [M(L)₂(solvent)₂]Tetrahedral, Octahedral

Potential in Advanced Material Science Development

The metal complexes derived from β-diketone ligands, such as this compound, are at the forefront of advanced material science research. The unique electronic and photophysical properties of these complexes make them suitable for a variety of applications.

One of the most promising areas of application is in the development of luminescent materials. Lanthanide complexes with fluorinated β-diketonate ligands are known to exhibit intense and sharp emission bands, a phenomenon known as the "antenna effect". The organic ligand absorbs light energy and efficiently transfers it to the central lanthanide ion, which then emits light of a specific color. For example, europium complexes typically emit a pure red light, making them valuable for applications in displays, lighting, and sensors. The trifluoromethyl group in this compound is particularly beneficial for this purpose as it can enhance the efficiency of this energy transfer process.

Furthermore, the volatility of some metal β-diketonate complexes allows for their use as precursors in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques. These methods are employed to create thin films of metal oxides, which are crucial components in semiconductors, catalysts, and protective coatings.

The catalytic activity of transition metal β-diketonate complexes is another area of significant interest. These complexes can catalyze a range of organic reactions, including hydrogenations, oxidations, and polymerizations. The ability to tune the electronic and steric properties of the ligand by modifying the β-diketone structure allows for the rational design of catalysts with high activity and selectivity.

The table below outlines the potential applications of metal complexes of this compound in advanced material science.

Application AreaRelevant Metal IonsKey Property of the Complex
Organic Light-Emitting Diodes (OLEDs)Eu³⁺, Tb³⁺, Sm³⁺Intense and pure luminescence
Thin Film Deposition (CVD/ALD)Cu²⁺, Al³⁺, Zr⁴⁺Volatility and thermal stability
Homogeneous CatalysisRh¹⁺, Ru²⁺, Pd²⁺Catalytic activity and selectivity
Sensors and ProbesEu³⁺, Tb³⁺Environment-sensitive luminescence

Advanced Analytical and Spectroscopic Characterization in Research Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C NMR, 2D experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments, including two-dimensional (2D) techniques, would be utilized to confirm its molecular structure.

¹H NMR spectroscopy would be expected to show characteristic signals for the ethyl group, specifically a quartet for the methylene (B1212753) (-CH2-) protons coupled to the methyl (-CH3) protons, which would appear as a triplet. The methylene protons of the pentanoate backbone would also produce a distinct signal. The presence of keto-enol tautomerism, common in β-dicarbonyl compounds, could lead to the appearance of additional signals, including a characteristic enolic proton signal at a downfield chemical shift.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. A single resonance would be expected for the three equivalent fluorine atoms of the trifluoromethyl (-CF3) group. The chemical shift of this signal would be indicative of the electronic environment of the -CF3 group.

¹³C NMR spectroscopy would provide information on the carbon framework of the molecule. Distinct signals would be anticipated for the carbonyl carbons, the carbons of the ethyl group, the methylene carbon of the backbone, and the carbon of the trifluoromethyl group. The latter would exhibit coupling to the fluorine atoms, resulting in a characteristic quartet.

2D NMR experiments , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons in the molecule, confirming the assignment of signals observed in the 1D spectra.

Expected NMR Data for this compound: (Note: The following table is predictive, based on the analysis of similar structures, as specific experimental data is not widely available in published literature.)

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H~4.2qJ ≈ 7.1-OCH₂CH₃
~1.3tJ ≈ 7.1-OCH₂CH₃
~3.5s-C(O)CH₂C(O)-
¹³C~185sC4=O
~160qJ ≈ 35C5=O
~118qJ ≈ 290-CF₃
~62s-OCH₂CH₃
~45s-C(O)CH₂C(O)-
~14s-OCH₂CH₃
¹⁹F~ -78s-CF₃

Mass Spectrometry (MS and High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, low-resolution MS would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the confirmation of the elemental formula (C₇H₇F₃O₄). Fragmentation patterns observed in the mass spectrum would provide further structural information, with characteristic losses of fragments such as the ethoxy group (-OCH₂CH₃) or the trifluoroacetyl group (-COCF₃).

Expected Mass Spectrometry Data:

TechniqueIonExpected m/z
HRMS (ESI+)[M+H]⁺213.0324
[M+Na]⁺235.0143

X-ray Diffraction Analysis for Structural Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound can be obtained, this technique would provide precise bond lengths, bond angles, and conformational information. It would also definitively establish the solid-state tautomeric form (keto or enol). As of the current literature survey, a crystal structure for this specific compound has not been reported.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for assessing the purity of a compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) would be the primary method for determining the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would likely be employed. The presence of a single major peak would indicate a high degree of purity. The keto-enol tautomerism of β-dicarbonyl compounds can sometimes lead to peak broadening or the appearance of multiple peaks in HPLC.

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), could also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable.

These techniques would also be invaluable for monitoring the synthesis of the compound, for example, in the Claisen condensation reaction between ethyl trifluoroacetate (B77799) and ethyl acetoacetate, allowing for the optimization of reaction conditions.

Electrochemical Methods (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), can provide insights into the redox properties of a molecule. For this compound, CV could be used to determine its oxidation and reduction potentials. The presence of the electron-withdrawing trifluoromethyl group would be expected to influence these potentials. The technique involves scanning the potential of an electrode and measuring the resulting current, providing information about the electrochemical stability and reactivity of the compound. Specific experimental data on the cyclic voltammetry of this compound is not currently available in the scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate. These methods can map the electron density distribution, identify molecular orbitals, and calculate various reactivity descriptors.

For this compound, DFT calculations would likely reveal a significant polarization of electron density due to the presence of the highly electronegative trifluoromethyl group and the two carbonyl groups. This would result in electrophilic sites at the carbonyl carbons, making them susceptible to nucleophilic attack. The calculated Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into its chemical reactivity and kinetic stability. A small HOMO-LUMO energy gap typically suggests higher reactivity.

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations (Note: The following data is illustrative of typical outputs from DFT calculations and is not based on published experimental or theoretical values for this specific compound.)

Parameter Predicted Value Significance
HOMO Energy -8.5 eV Indicates the electron-donating ability.
LUMO Energy -2.1 eV Indicates the electron-accepting ability.
HOMO-LUMO Gap 6.4 eV Correlates with chemical reactivity and stability.
Dipole Moment 3.2 D Quantifies the overall polarity of the molecule.
Mulliken Charges C(CF3): +0.8, C(C=O): +0.6 Indicates the partial charges on atoms, highlighting electrophilic centers.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of this compound. This technique simulates the movement of atoms in the molecule over time, providing insights into its flexibility and the relative stability of different conformers. The presence of a flexible ethyl ester group and the rotatable bond between the two carbonyl groups suggests that the molecule can adopt various spatial arrangements.

MD simulations would likely show that the molecule exists in an equilibrium of several low-energy conformations. The analysis of these simulations could reveal the most populated conformers and the energy barriers for transition between them. This information is crucial for understanding how the molecule might interact with other molecules, such as in a solvent or at the active site of an enzyme.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to investigate the mechanisms of reactions involving this compound. By calculating the potential energy surface for a given reaction, chemists can identify the most likely reaction pathways, locate transition states, and determine activation energies. Given its structure, this compound is a versatile precursor for synthesizing various heterocyclic compounds.

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting the spectroscopic properties of molecules, which can aid in their experimental characterization. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum, while calculations of vibrational frequencies can help in the assignment of peaks in infrared (IR) and Raman spectra. Furthermore, the prediction of nuclear magnetic resonance (NMR) chemical shifts is a common application of quantum chemical calculations.

For this compound, theoretical calculations would predict the characteristic vibrational frequencies for the C=O stretches of the ketone and ester groups, as well as the C-F stretching vibrations of the trifluoromethyl group. The calculated ¹H, ¹³C, and ¹⁹F NMR chemical shifts would be instrumental in confirming the structure of the molecule and assigning the experimentally observed signals.

Table 2: Predicted Spectroscopic Data (Note: The following data is illustrative of typical outputs from spectroscopic predictions and is not based on published experimental or theoretical values for this specific compound.)

Spectroscopic Technique Predicted Data Interpretation

Comparative Research with Analogous Compounds

Non-Fluorinated β-Diketones

The direct non-fluorinated analogue of Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate is Ethyl 2,4-dioxopentanoate. The primary difference between these two compounds lies in the replacement of a trifluoromethyl (–CF3) group with a methyl (–CH3) group. This substitution has profound consequences for the molecule's reactivity, primarily due to the powerful electron-withdrawing inductive effect of the trifluoromethyl group. nih.govtcichemicals.com

In Ethyl 2,4-dioxopentanoate, the methylene (B1212753) protons (the –CH2– group between the two carbonyls) are acidic, but significantly less so than in the fluorinated version. The methyl group is electron-donating, which slightly destabilizes the resulting enolate anion formed upon deprotonation. fiveable.me

Conversely, the –CF3 group in this compound strongly withdraws electron density from the rest of the molecule. This inductive effect significantly increases the acidity of the methylene protons, making deprotonation easier and the resulting enolate more stable. fiveable.me This enhanced acidity and enolate stability make the fluorinated compound a more reactive intermediate in base-catalyzed reactions like aldol (B89426) condensations and alkylations.

This difference also markedly affects the keto-enol tautomerism. researchgate.net While most simple β-diketones exist in equilibrium between the keto and enol forms, the equilibrium for non-fluorinated β-diketones like 2,4-pentanedione is typically less skewed towards the enol form compared to their fluorinated counterparts. thecatalyst.orglibretexts.org The enol form of this compound is significantly stabilized by the electron-withdrawing –CF3 group, shifting the equilibrium to favor the enol tautomer to a greater extent. researchgate.netnih.gov This stabilization arises because the electron-withdrawing group enhances the strength of the intramolecular hydrogen bond in the cyclic enol conformation and stabilizes the conjugated pi-system. libretexts.org

Other Fluorinated β-Keto Esters and Ketones

Comparisons with other fluorinated β-dicarbonyls, such as Ethyl 4,4,4-trifluoroacetoacetate (ETFAA), further illuminate the specific role of the trifluoromethyl group. ETFAA is a β-keto ester and shares the CF3-C(O)-CH2-C(O)- structural motif. sigmaaldrich.comnih.gov Like this compound, ETFAA exhibits increased acidity of the α-hydrogens and a strong preference for the enol form in nonpolar solvents due to the stabilizing influence of the trifluoromethyl group. researchgate.netontosight.ai

Research on various trifluoromethyl-β-diketones shows that they generally exist as mixtures of two chelated cis-enol forms in nonpolar media. researchgate.net The equilibrium position is heavily influenced by the substituents. For instance, bulky groups can shift the equilibrium back toward the keto form due to steric hindrance. nih.govmdpi.com

The reactivity of these compounds is also similar. Both this compound and ETFAA are valuable building blocks in organic synthesis, particularly for creating complex fluorinated molecules. sigmaaldrich.comontosight.ai They are widely used as precursors for synthesizing fluorinated heterocyclic compounds like pyrazoles, pyrimidines, and isoxazoles, which are significant in pharmaceutical and agrochemical research. researchgate.netchemicalbook.com The enhanced electrophilicity of the carbonyl carbon adjacent to the –CF3 group makes it a prime target for nucleophilic attack, a feature exploited in many synthetic routes. psu.edu

The following table provides a comparative overview of the key properties of these analogous compounds.

Impact of Fluorine Position and Substitution Pattern on Reactivity and Applications

The position and number of fluorine atoms on a β-dicarbonyl skeleton are critical determinants of its chemical properties and subsequent applications. The trifluoromethyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. nih.gov

Impact on Acidity and Enolization : When a –CF3 group is attached to a carbonyl carbon, as in this compound, its strong inductive effect acidifies the adjacent methylene protons and stabilizes the enol form. nih.gov This effect is pronounced. Studies on fluorinated diketones show that the presence of a –CF3 group dramatically shifts the keto-enol equilibrium towards the enol, often making it the predominant form. researchgate.netmdpi.com In contrast, fluorination at the central methylene carbon (the α-position) can have the opposite effect, favoring the keto form due to destabilization of the enol's double bond. researchgate.net

Impact on Reactivity : The electron-withdrawing nature of the –CF3 group enhances the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. nih.govpsu.edu This heightened reactivity is fundamental to its use in synthesizing complex molecules. For example, in [3+2] cycloaddition reactions, the location of the trifluoromethyl group can dictate the chemo- and regioselectivity, determining whether the reaction occurs at the C=C or C=O bond of an enone. dntb.gov.ua This control is crucial for building specific molecular architectures, especially in the synthesis of pharmaceuticals and agrochemicals where precise stereochemistry is often required. researchgate.netmdpi.com

Impact on Applications : The unique properties imparted by trifluoromethyl groups—such as increased metabolic stability, lipophilicity, and binding affinity—make them highly desirable in medicinal chemistry. mdpi.com Consequently, fluorinated building blocks like this compound are in high demand. They serve as key intermediates for introducing the –CF3 moiety into bioactive molecules, enhancing their therapeutic potential. sigmaaldrich.comchemicalbook.commdpi.com The predictable reactivity patterns governed by the fluorine substitution allow chemists to design synthetic routes to novel drugs and materials with improved properties. researchgate.net

Challenges and Future Directions in Research

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of fluorinated compounds like Ethyl 5,5,5-trifluoro-2,4-dioxopentanoate often relies on traditional condensation reactions. For instance, a common approach involves the condensation of ethyl 2,4-dioxopentanoate with ethyl trifluoroacetate (B77799) in the presence of a base like sodium ethoxide researchgate.net. While effective, these methods can present challenges related to atom economy, use of stoichiometric reagents, and generation of waste.

The future in this area points towards the development of greener and more sustainable synthetic methodologies. Key research goals include:

Catalytic Approaches: Shifting from stoichiometric bases to catalytic systems to reduce waste and improve reaction efficiency.

Flow Chemistry: Implementing continuous flow processes for safer handling of reactive intermediates and improved scalability.

Alternative Solvents: Investigating the use of greener solvents to minimize environmental impact.

Renewable Feedstocks: Exploring pathways that utilize bio-based starting materials.

Overcoming these synthetic hurdles is critical for making this compound more accessible and cost-effective for broader applications.

Exploration of Novel Reaction Pathways and Catalytic Systems

The reactivity of this compound is dominated by its two electrophilic ketone groups and the trifluoromethyl moiety. Its utility has been demonstrated in the synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylate and its derivatives researchgate.net. However, the full scope of its chemical transformations remains an active area of investigation.

Future research is focused on uncovering novel reaction pathways. This includes exploring its participation in:

Multicomponent Reactions: Designing one-pot reactions where the compound reacts with multiple other substrates to rapidly build molecular complexity.

Asymmetric Catalysis: Developing catalytic systems that can introduce chirality, leading to the synthesis of enantiomerically pure compounds for pharmaceutical applications.

Domino Reactions: Engineering cascade reactions where a single synthetic operation triggers a series of bond-forming events.

The development of new catalytic systems tailored for the unique reactivity of this fluorinated building block is paramount for expanding its synthetic utility and enabling the creation of novel molecular architectures.

Expansion of Applications in Drug Discovery and Development

The primary application of this compound is in medicinal chemistry. It serves as a key reagent in the preparation of 2-pyrrolidinone (B116388) derivatives, a class of compounds investigated for their anticonvulsant properties coompo.com. The trifluoromethyl group is a valuable feature in drug design, as it can enhance metabolic stability, binding affinity, and bioavailability.

The future of this compound in drug discovery is promising, with several avenues for expansion:

Scaffold Diversity: Utilizing the compound to synthesize a wider range of heterocyclic systems, such as pyridines and pyrazoles, which are prevalent in many approved drugs researchgate.net.

Fragment-Based Drug Design (FBDD): Employing it as a fragment for screening against various biological targets to identify new hit compounds.

Bioisosteric Replacement: Using the trifluoromethyl-containing scaffolds derived from it as bioisosteres for other chemical groups to optimize drug properties.

The continued exploration of this compound as a versatile building block will likely lead to the discovery of new drug candidates for a variety of diseases.

Table 1: Applications in Drug Discovery

Application Area Description Key Research Focus
Anticonvulsants Synthesis of 2-pyrrolidinone derivatives. coompo.com Optimization of existing scaffolds for improved efficacy and safety.
Heterocyclic Scaffolds Building block for various heterocycles like pyrans and pyridines. researchgate.net Creation of diverse compound libraries for high-throughput screening.
Agrochemicals Potential precursor for fluorinated pesticides and herbicides. Investigation into novel bioactive compounds for crop protection.

Advanced Material Science Applications

Currently, the application of this compound in material science is a largely unexplored domain. However, the unique properties conferred by the trifluoromethyl group, such as high thermal stability, chemical resistance, and specific electronic characteristics, suggest significant potential in this field.

Future research could focus on incorporating this compound or its derivatives into:

Polymers: Creating fluorinated polymers with enhanced thermal and chemical resistance for specialized applications in electronics or aerospace.

Liquid Crystals: Designing novel liquid crystalline materials with tailored optical and electronic properties.

Organic Electronics: Developing new materials for use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Tapping into these potential applications would represent a significant expansion of the utility of this compound beyond its current use in life sciences.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The complexity of designing synthetic routes and predicting the properties of novel compounds presents a major challenge. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate this process nih.govresearchgate.net.

In the context of this compound, AI and ML can be integrated in several ways:

Retrosynthetic Analysis: AI-powered tools can predict novel and efficient synthetic pathways, potentially identifying more sustainable routes than those currently in use researchgate.netacs.org.

Reaction Optimization: Machine learning models can be trained on reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) to maximize yield and minimize byproducts ikprress.org.

De Novo Drug Design: Generative AI algorithms can design novel molecules incorporating scaffolds derived from this compound, tailored for specific biological targets rswebsols.com.

Property Prediction: ML models can accurately predict the physicochemical and biological properties of new derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

The synergy between computational approaches and experimental chemistry holds the key to unlocking the full potential of this compound in a more rapid and efficient manner nih.gov.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of ethyl 5,5,5-trifluoro-2,4-dioxopentanoate, and how do reaction conditions influence yield?

this compound is typically synthesized via fluorination or condensation reactions. A common approach involves the esterification of 5,5,5-trifluoro-2,4-dioxopentanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Alternatively, trifluoromethylation of diketone precursors using reagents like trifluoroacetic anhydride (TFAA) may be employed. Reaction optimization, such as temperature control (e.g., 60–80°C) and stoichiometric ratios of fluorinating agents, is critical to achieving yields >70% while minimizing side reactions like over-fluorination .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize the structural and electronic properties of this compound?

  • ¹H/¹³C NMR : The trifluoromethyl group (CF₃) appears as a quartet in ¹H NMR (δ ~3.5–4.0 ppm) due to coupling with adjacent protons. Carbonyl signals (C=O) are observed at δ ~170–190 ppm in ¹³C NMR.
  • IR : Strong absorbance bands at ~1750 cm⁻¹ (C=O stretching) and ~1150–1250 cm⁻¹ (C-F stretching) confirm functional groups.
  • MS : Molecular ion peaks (e.g., m/z 180.21 for [M+H]⁺) and fragmentation patterns validate the molecular formula (C₇H₇F₃O₄) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic addition reactions, and how does the CF₃ group influence regioselectivity?

The electron-withdrawing CF₃ group enhances the electrophilicity of the diketone moiety, favoring nucleophilic attack at the less sterically hindered carbonyl (C2 or C4). Computational studies (e.g., DFT calculations) reveal that the CF₃ group stabilizes transition states via inductive effects, directing regioselectivity toward C4 in reactions with amines or Grignard reagents. Experimental validation using kinetic isotope effects (KIEs) or substituent variation can resolve contradictions in regiochemical outcomes .

Q. How can this compound serve as a precursor for fluorinated heterocycles, and what challenges arise in controlling stereochemistry during cyclization?

this compound is a versatile precursor for fluorinated pyrazoles, pyrimidines, or pyrrolidinones. For example, condensation with hydrazines yields trifluoromethyl-substituted pyrazoles. Challenges include maintaining stereochemical integrity during cyclization due to the CF₃ group’s steric bulk. Asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) or low-temperature conditions (<-20°C) are recommended to suppress racemization .

Q. What strategies mitigate thermal instability during high-temperature applications, such as in coordination chemistry or polymer synthesis?

Thermal degradation studies (TGA/DSC) show decomposition onset at ~150°C. Stabilization strategies include:

  • Ligand design : Use as a bidentate ligand for metal complexes (e.g., Mn²⁺ or Ni²⁺) to enhance thermal resilience.
  • Encapsulation : Incorporating the compound into micellar or polymer matrices (e.g., PLGA) reduces direct exposure to heat .

Methodological Recommendations

  • Contradiction Analysis : Discrepancies in fluorination efficiency across studies may arise from solvent polarity (e.g., DMF vs. THF). Systematic solvent screening via DoE (Design of Experiments) is advised .
  • Crystallography : Single-crystal X-ray diffraction (as in ) can resolve ambiguities in molecular geometry, particularly bond angles around the CF₃ group.

Key Citations

  • Synthesis of trifluoromethylated amino acids (e.g., 5-F₃Ile) highlights analogous strategies for stereochemical control .
  • Trifluoroacetylacetone’s role as a ligand provides a model for coordination chemistry applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.